N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide is a complex organic compound characterized by the presence of trifluoromethyl, iodophenyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with 4-iodoaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: The presence of the iodophenyl group makes it suitable for coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and iodophenyl groups can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide
- N-[2,2,2-trifluoro-N-(4-chlorophenyl)ethanimidoyl]benzenesulfonamide
Uniqueness
N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C14H10F3IN2O2S |
---|---|
Molecular Weight |
454.21 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10F3IN2O2S/c15-14(16,17)13(19-11-8-6-10(18)7-9-11)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
InChI Key |
UQLIKJJWJIQZEW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(F)(F)F)\NC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.